1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid
Description
1-(2-Acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid (molecular formula: C₁₃H₁₄N₂O₄; molecular weight: 246.25) is a substituted indole derivative featuring a 2,3-dihydroindole core . The compound is substituted at position 1 with a 2-acetamidoacetyl group (-NHCOCH₂COCH₃) and at position 5 with a carboxylic acid (-COOH). This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the acetamido and carboxylic acid groups) and moderate lipophilicity.
Properties
IUPAC Name |
1-(2-acetamidoacetyl)-2,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-7-12(17)15-5-4-9-6-10(13(18)19)2-3-11(9)15/h2-3,6H,4-5,7H2,1H3,(H,14,16)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBULSPIWJRTQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 2,3-Dihydro-1H-indole-5-carboxylic acid
This compound serves as a crucial intermediate for further functionalization. Its synthesis typically involves:
- Reduction of 1H-indole-5-carboxylic acid derivatives using sodium cyanoborohydride in acetic acid at room temperature (20 °C), achieving yields around 87%.
- Subsequent treatment with aqueous sodium hydroxide in methanol at elevated temperature (85 °C) for 1 hour to complete the transformation.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sodium cyanoborohydride, acetic acid | 20 °C | — | 87 | Reduction of indole to indoline |
| 2 | Aqueous NaOH, methanol | 85 °C | 1 h | — | Completion of reaction |
This two-step method is well-documented and provides a reliable route to the indoline-5-carboxylic acid scaffold.
Acylation to Introduce the 2-Acetamidoacetyl Group
The key functionalization step involves acylation at the nitrogen of the indoline ring to install the 2-acetamidoacetyl substituent. This can be achieved by:
- Reaction of the indoline-5-carboxylic acid with an acetamidoacetyl chloride or equivalent activated acylating agent under mild conditions.
- Use of coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine in an aprotic solvent (e.g., N,N-dimethylformamide) at 60 °C for 18 hours.
| Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Indoline-5-carboxylic acid + Acetamidoacetyl precursor + HATU + N-methylmorpholine in DMF | 60 °C | 18 h | ~43 | Amidation coupling to form acetamidoacetyl amide |
This method ensures selective acylation on the nitrogen atom, preserving the carboxylic acid functionality.
Esterification and Hydrolysis Steps
Esterification of the carboxylic acid group to methyl esters is often performed to facilitate subsequent transformations:
- Acid-catalyzed esterification using concentrated sulfuric acid in methanol under reflux (typically 16 hours) results in methyl esters with yields ranging from 53% to 88%.
- Neutralization with potassium carbonate or sodium bicarbonate after the reaction prevents acid degradation.
- Purification by extraction and flash chromatography yields pure methyl esters.
| Reaction Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Conc. H2SO4 in MeOH, reflux | ~65-80 °C | 10-16 h | 53-88 | Esterification of indole carboxylic acid |
| Neutralization with K2CO3 or NaHCO3 | Room temp | 1 h | — | Post-reaction neutralization |
Alternatively, methyl esters can be prepared by reaction with diazomethane in diethyl ether at low temperature (-15 °C) for 1 hour, followed by quenching with acetic acid. This method gives clean products but requires careful handling due to diazomethane's toxicity and explosiveness.
Multi-Step Synthesis Summary
The overall synthetic route to 1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid typically involves:
- Reduction of 1H-indole-5-carboxylic acid to 2,3-dihydro-1H-indole-5-carboxylic acid.
- Protection or esterification of the carboxylic acid if needed.
- Acylation of the indoline nitrogen with 2-acetamidoacetyl moiety via coupling reagents.
- Deprotection or hydrolysis to regenerate free carboxylic acid.
Data Table: Key Reaction Parameters and Yields
| Step | Starting Material | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reduction | 1H-indole-5-carboxylic acid | Sodium cyanoborohydride, acetic acid | 20 °C | — | 87 | Indole to indoline conversion |
| Esterification | Indole-5-carboxylic acid | Conc. H2SO4 in MeOH, reflux | 65-80 °C | 10-16 h | 53-88 | Methyl ester formation |
| Alternative Esterification | Indole-5-carboxylic acid | Diazomethane in diethyl ether, -15 °C | -15 °C | 1 h | — | Methyl ester via diazomethane |
| Acylation (Amidation) | 2,3-dihydro-1H-indole-5-carboxylic acid | Acetamidoacetyl precursor, HATU, N-methylmorpholine in DMF | 60 °C | 18 h | ~43 | Introduction of 2-acetamidoacetyl group |
Research Findings and Notes
- The reduction step using sodium cyanoborohydride is mild and selective, preserving the indole ring while saturating the 2,3-position.
- Acid-catalyzed esterification is a classic and scalable method but requires careful neutralization to avoid degradation.
- The use of coupling reagents like HATU enables efficient amidation under relatively mild conditions, critical for sensitive functional groups.
- Purification typically involves aqueous workups and flash chromatography to isolate pure intermediates and final products.
- Reported yields vary depending on scale, purity of reagents, and precise reaction conditions but generally fall within acceptable ranges for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids and ketones.
Reduction: Reduction reactions can yield reduced derivatives, such as alcohols and amines.
Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(2-Acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: The compound has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Indole Core
1-Acetyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic Acid Methyl Ester (CAS 247082-83-3)
- Molecular Formula: C₁₂H₁₁NO₄; Molecular Weight: 233.22 .
- Key Differences :
- Substitution at position 1: Acetyl group (-COCH₃) instead of 2-acetamidoacetyl.
- Position 5: Methyl ester (-COOCH₃) instead of free carboxylic acid.
- Impact :
1-Methanesulfonyl-2,3-dihydro-1H-indole-5-carboxylic Acid (CAS 712319-44-3)
- Molecular Formula: C₁₀H₁₁NO₄S; Molecular Weight: 241.26 .
- Key Differences :
- Substitution at position 1: Methanesulfonyl (-SO₂CH₃) instead of 2-acetamidoacetyl.
- Reduced hydrogen-bonding capacity compared to the acetamidoacetyl group.
1-Methyl-2,3-dihydro-1H-indole-5-carboxylic Acid (CAS 380922-37-2)
- Molecular Formula: C₁₀H₁₁NO₂; Molecular Weight: 177.20 .
- Key Differences :
- Substitution at position 1: Methyl group (-CH₃) instead of 2-acetamidoacetyl.
- Impact: Simplified structure with lower molecular weight and reduced steric bulk.
Functionalized Indole Derivatives
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-5-carboxylic Acid
- Key Feature : Position 1 substitution with a Fmoc group (used in peptide synthesis) .
- The Fmoc group is typically cleaved under basic conditions, making this compound a precursor in multi-step syntheses.
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
- Synthetic Route: Condensation of 3-formyl-1H-indole-2-carboxylic acid with thiazolidinones .
- Key Feature : Thiazole ring fused to the indole core.
- Demonstrated applications in antimicrobial or anticancer research (implied by synthetic focus on bioactive heterocycles) .
Physicochemical Properties
- Solubility : The free carboxylic acid in the target compound enhances water solubility compared to methyl ester derivatives.
Biological Activity
1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its biological mechanisms, therapeutic implications, and relevant research findings.
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- CAS Number : 1021025-04-6
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, a key enzyme in the viral life cycle. For instance, structural optimizations of related compounds have shown IC50 values as low as 0.13 μM, indicating strong inhibitory effects on integrase activity .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies on indole derivatives suggest they can induce apoptosis in cancer cells by inhibiting tubulin polymerization. For example, an indole derivative similar to our compound demonstrated significant apoptotic activity in T47D breast cancer cells with an EC50 value of 0.1 μM . The mechanism is thought to involve cell cycle arrest and activation of caspases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives. Modifications at specific positions on the indole ring have been shown to enhance biological activity:
- C3 Substitution : Enhances interaction with target proteins.
- C6 Halogenation : Increases potency against viral enzymes.
Case Study 1: HIV Integrase Inhibition
A series of indole derivatives were synthesized and tested for their ability to inhibit HIV integrase. The most promising derivative exhibited a significant reduction in viral replication in vitro, demonstrating the potential for further development as an antiviral therapy .
Case Study 2: Cancer Cell Apoptosis
In a study examining various indole derivatives, one compound showed a marked increase in apoptosis induction in T47D cells compared to controls. The mechanism was linked to tubulin inhibition and subsequent caspase activation, suggesting that structural modifications could yield even more potent anticancer agents .
Table 1: Biological Activity of Indole Derivatives
| Compound Name | Activity Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Compound 3 | HIV Integrase Inhibitor | 0.13 μM | |
| Compound 9b | Apoptosis Inducer | 0.1 μM | |
| Compound 20a | Antiviral Activity | Not specified |
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| C3 Substitution | Increased binding affinity |
| C6 Halogenation | Enhanced potency against targets |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a dihydroindole precursor with an acetamidoacetyl group under alkaline conditions. For example, analogous indole derivatives (e.g., prop-2-enoyl-substituted compounds) are synthesized via nucleophilic acyl substitution using acyl chlorides and a base like triethylamine in solvents such as dichloromethane or acetonitrile . Catalysts like Pd/C or PtO₂ may enhance reaction efficiency . Key parameters affecting yield include:
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare H and C NMR shifts to reference data (e.g., indole ring protons at δ 6.5–7.5 ppm; acetamidoacetyl carbonyl at ~170 ppm) .
- HPLC-MS : Confirm molecular weight (C₁₃H₁₄N₂O₄, theoretical [M+H]⁺ = 263.10) and purity (>95%) .
- X-ray crystallography : Resolve crystal structures (e.g., as in CDK2 inhibitor studies for related indole-carboxylic acids) to validate stereochemistry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation .
- Waste disposal : Neutralize acidic byproducts before disposal, and avoid releasing into drainage systems .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs). For example, oxindole-carboxylic acid analogs inhibit CDK2/Cyclin A by forming hydrogen bonds with Lys33 and Glu51 residues .
- QSAR studies : Correlate substituent effects (e.g., acetamidoacetyl flexibility) with bioactivity data to optimize pharmacophores .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response assays : Perform IC₅₀ determinations across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
- Off-target profiling : Use kinase selectivity panels or proteome-wide affinity capture to identify non-specific binding .
- Metabolic stability tests : Incubate with liver microsomes to evaluate if discrepancies arise from rapid degradation .
Q. How can in vivo efficacy be evaluated for this compound’s therapeutic potential?
Methodological Answer:
- Pharmacokinetics : Administer via intravenous/oral routes in rodent models; measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
- Toxicity : Monitor organ histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity) .
- Disease models : Test in xenograft tumors (e.g., colorectal cancer) with endpoints like tumor volume reduction and apoptosis markers (cleaved caspase-3) .
Data Analysis and Optimization
Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma)?
Methodological Answer:
Q. How can reaction scalability be improved without compromising purity?
Methodological Answer:
- Flow chemistry : Transition from batch to continuous flow reactors for better heat/mass transfer, reducing side products .
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst ratio) via factorial designs to maximize yield (>80%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
